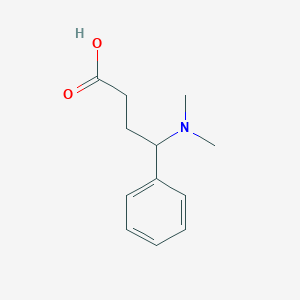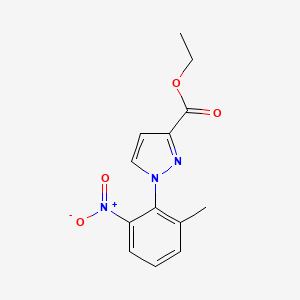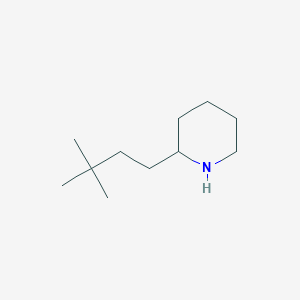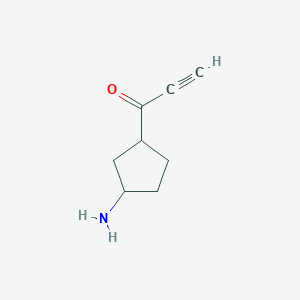
(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group, a methoxy group, and a hydroxymethyl group
Vorbereitungsmethoden
The synthesis of (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with methanol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethyl, methoxy, and hydroxymethyl substituents.
Prolinol: A pyrrolidine derivative with a hydroxyl group, used in various synthetic applications.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2-ethyl-4-methoxypyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(6-10)4-7(11-2)5-9-8/h7,9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
RFTYKBLSNNQFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CN1)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13225796.png)

![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)

![[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)

![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)




